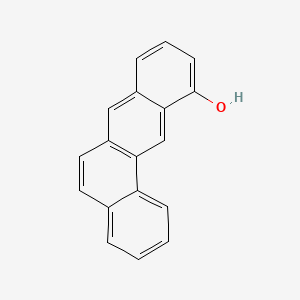
Benz(a)anthracen-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracen-11-ol is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. Benz(a)anthracene is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . This compound, specifically, features a hydroxyl group (-OH) attached to the 11th carbon atom of the benz(a)anthracene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracen-11-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the use of metal-catalyzed reactions, such as those involving palladium or platinum catalysts, to introduce the hydroxyl group at the desired position . Another approach is the Friedel-Crafts alkylation followed by oxidation to achieve the hydroxylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of benz(a)anthracen-11-one or benz(a)anthracen-11-carboxylic acid.
Reduction: Formation of benz(a)anthracene.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Benz(a)anthracen-11-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of benz(a)anthracen-11-ol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols . These intermediates can form DNA adducts, leading to mutations and potentially carcinogenesis. The molecular targets include DNA, RNA, and proteins, with pathways involving oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxyl group.
Benzo(a)pyrene: Another PAH with a similar structure but with five fused benzene rings.
Chrysene: A PAH with four fused benzene rings but a different arrangement.
Uniqueness
Benz(a)anthracen-11-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other similar PAHs . This functional group allows for specific reactions and applications, particularly in the study of PAH metabolism and carcinogenesis .
Properties
CAS No. |
63019-35-2 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-11-ol |
InChI |
InChI=1S/C18H12O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,19H |
InChI Key |
WIYBWPFGIVMWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)

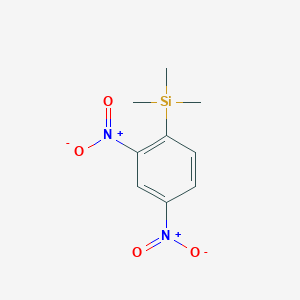

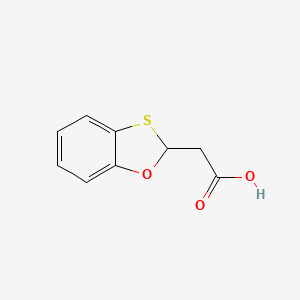
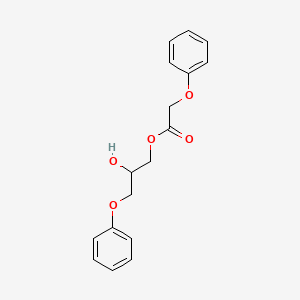
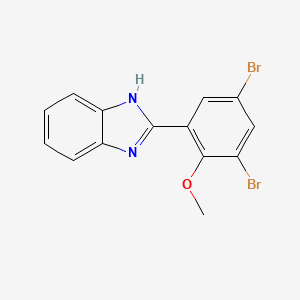
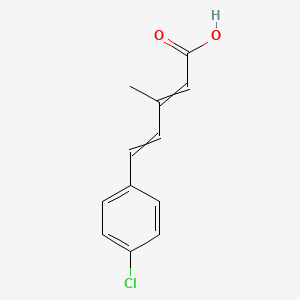
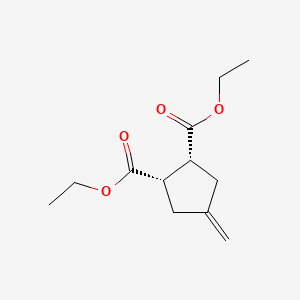
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
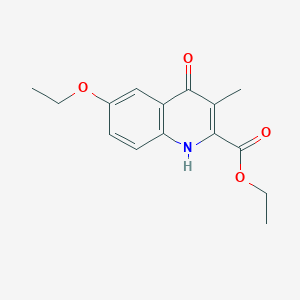

![N-Ethyl-N'-{4-methoxy-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B14510120.png)
